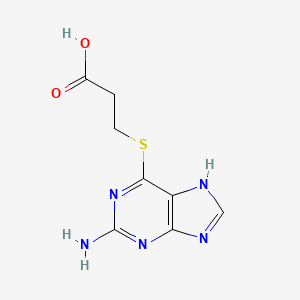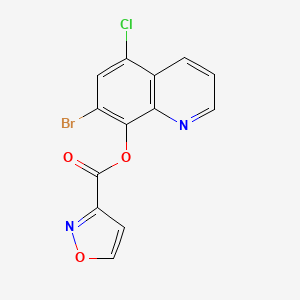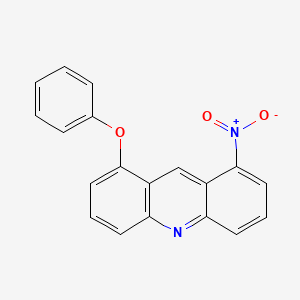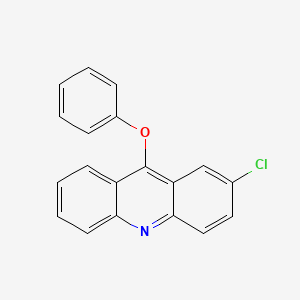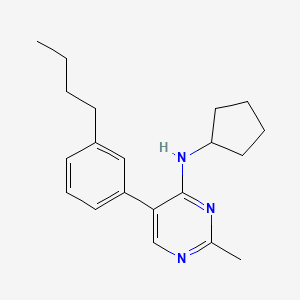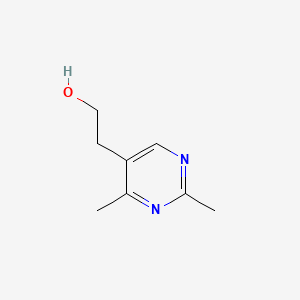
2-Oxazolidinone, 3-(furfurylideneamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-(furfurylideneamino)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological and pharmacological activities, particularly as antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides, catalyzed by bifunctional phase-transfer catalysts. This method can yield up to 92% using PhCl as a solvent at 100°C within 12 hours . Another method includes the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. The use of bifunctional phase-transfer catalysts and metallic catalysts has been explored to improve yield and efficiency under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxazolidinone, 3-(furfurylideneamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like NaH for intramolecular heterocyclization and trimethylsilyl azide for the modified Curtius rearrangement . Conditions often involve moderate to high temperatures and the presence of catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates and epoxides typically yields 2-oxazolidinones, while reactions involving aziridines and CO2 can produce various substituted oxazolidinones .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-(furfurylideneamino)- has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria . They act as protein synthesis inhibitors, targeting the ribosomal 50S subunit and preventing the formation of a functional 70S initiation complex . Additionally, oxazolidinones have been explored for their potential anticancer, anti-inflammatory, and neurologic applications .
Mecanismo De Acción
The mechanism of action of 2-oxazolidinone, 3-(furfurylideneamino)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This action is bacteriostatic against enterococci and staphylococci and bactericidal against most strains of streptococci .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds in the oxazolidinone class include linezolid, tedizolid, posizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antimicrobial activities.
Uniqueness: What sets 2-oxazolidinone, 3-(furfurylideneamino)- apart is its specific substitution pattern, which can influence its reactivity and biological activity. The furfurylideneamino group may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles .
Conclusion
2-Oxazolidinone, 3-(furfurylideneamino)- is a versatile compound with significant applications in chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
6270-33-3 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+ |
Clave InChI |
JZSCDNDWOSCSJX-RMKNXTFCSA-N |
SMILES isomérico |
C1COC(=O)N1/N=C/C2=CC=CO2 |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
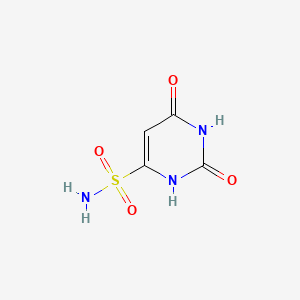
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
